(1-Ethylcyclopropyl)methanamine

Lipophilicity Drug design Physicochemical property

(1-Ethylcyclopropyl)methanamine (CAS 1177326-74-7) is a cyclopropane-bearing primary amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol. It belongs to the class of α-substituted cyclopropylmethanamines, where the ethyl group on the cyclopropane ring introduces distinct steric and electronic properties relative to the unsubstituted or methyl-substituted analogs.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
Cat. No. B15088295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethylcyclopropyl)methanamine
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCCC1(CC1)CN
InChIInChI=1S/C6H13N/c1-2-6(5-7)3-4-6/h2-5,7H2,1H3
InChIKeyDFEBPTMNVUHJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Ethylcyclopropyl)methanamine – Procurement-Grade Cyclopropylamine Building Block for Structural Diversification


(1-Ethylcyclopropyl)methanamine (CAS 1177326-74-7) is a cyclopropane-bearing primary amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol [1]. It belongs to the class of α-substituted cyclopropylmethanamines, where the ethyl group on the cyclopropane ring introduces distinct steric and electronic properties relative to the unsubstituted or methyl-substituted analogs. Commercially, it is offered as both the free base and the hydrochloride salt (CAS 1301739-69-4, C₆H₁₄ClN, MW 135.64 g/mol) . Its rigid cyclopropane scaffold, combined with a primary amine handle, makes it a versatile intermediate for medicinal chemistry and agrochemical synthesis [2].

Why (1-Ethylcyclopropyl)methanamine Cannot Be Replaced by Simple Cyclopropylmethanamines in Lead Optimization


The ethyl substituent on the cyclopropane ring is not a passive increment; it materially alters the physicochemical profile that dictates a molecule's behavior in biological systems and synthetic sequences. Compared to the unsubstituted cyclopropylmethanamine or the methyl homolog, the ethyl group increases both lipophilicity (XLogP3 = 0.8 vs. 0.4 for the methyl analog) and steric bulk, which can translate into differentiated target binding, metabolic stability, and off-rate kinetics when the amine is elaborated into a final bioactive compound [1]. The presence of the ethyl group also raises the molecular complexity and the number of rotatable bonds, factors that influence conformational pre-organization and entropic penalties upon binding [2]. A user who simply orders a cheaper, more available cyclopropylmethanamine risks losing the specific spatial and electronic signature that a lead series may depend on.

Quantitative Differentiation of (1-Ethylcyclopropyl)methanamine from Close Analogs – Evidence-Based Selection Guide


Lipophilicity Comparison: (1-Ethylcyclopropyl)methanamine vs. (1-Methylcyclopropyl)methanamine

The XLogP3 value, a computed partition coefficient widely used to estimate lipophilicity, is 0.8 for (1-ethylcyclopropyl)methanamine [1] versus 0.4 for its direct methyl analog (1-methylcyclopropyl)methanamine [2]. This 0.4 log unit difference corresponds to an approximately 2.5-fold higher predicted partition into a hydrophobic phase.

Lipophilicity Drug design Physicochemical property

Molecular Complexity and Rotatable Bond Count: (1-Ethylcyclopropyl)methanamine vs. (1-Methylcyclopropyl)methanamine

The complexity score for (1-ethylcyclopropyl)methanamine is 64.6, compared to 55 for (1-methylcyclopropyl)methanamine, an increase of approximately 17% [1][2]. Additionally, the rotatable bond count is 2 for the ethyl derivative versus 1 for the methyl analog [1][2].

Molecular complexity Conformational flexibility Fragment-based design

Documented Incorporation into a Crystallographically Validated Kinase Inhibitor

The (1-ethylcyclopropyl)methoxy fragment is incorporated into a small-molecule inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), as evidenced by the co-crystal structure deposited under PDB ID 8F5F (resolution 3.15 Å) [1]. The ligand, (2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid, demonstrates that the 1-ethylcyclopropyl moiety can be productively engaged in a drug–target binding pocket. No equivalent crystal structure has been reported for the corresponding methyl analog in this target context.

Kinase inhibitor BCKDK Structural biology

High-Value Application Scenarios for (1-Ethylcyclopropyl)methanamine in Drug Discovery and Chemical Biology


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity

When a medicinal chemistry campaign seeks to increase logD/logP by a controlled margin (0.3–0.5 log units) without introducing a large hydrophobic moiety, replacing the 1-methylcyclopropyl headgroup with the 1-ethyl analog provides a quantifiable shift of +0.4 in XLogP3 [1]. This incremental change can improve membrane permeability or target engagement while retaining the favorable conformational rigidity of the cyclopropane ring.

Fragment Elaboration in BCKDK or Related Kinase Target Projects

The co-crystal structure PDB 8F5F demonstrates that the 1-ethylcyclopropyl moiety can productively occupy a hydrophobic sub-pocket in the BCKDK active site [1]. Research groups targeting BCKDK or structurally related kinases (e.g., histidine kinase family, HSP90-like ATPases) can use (1-ethylcyclopropyl)methanamine as a key intermediate to elaborate the amine handle while retaining the ethylcyclopropyl motif proven to be tolerated in the binding site.

Synthesis of Chiral Cyclopropylamine Libraries for Neuropharmacology

(1-Ethylcyclopropyl)methanamine is a member of the broader class of 2-phenyl-cyclopropylmethanamines that have been patented as selective 5-HT₂C receptor agonists for obesity and psychiatric disorders [1]. The scalable asymmetric synthesis of such 1-cyclopropylalkyl-1-amines has been recently enabled by patent EP 3867224 A1, suggesting that the ethyl-substituted variant can be incorporated into enantiopure libraries for CNS target screening [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Ethylcyclopropyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.